molecular formula C8H16O4 B15361186 4,5-Dihydroxy-3-methoxy-3-methylhexanal

4,5-Dihydroxy-3-methoxy-3-methylhexanal

Cat. No.: B15361186
M. Wt: 176.21 g/mol
InChI Key: AJSDVNKVGFVAQU-UHFFFAOYSA-N
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Description

. It is commonly found attached to the macrolide ring in several antibiotics, such as erythromycin. Cladinose plays a crucial role in the biological activity and pharmacokinetics of these antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cladinose can be synthesized through various methods, including glycosylation reactions. One common approach involves the glycosylation of appropriate sugar precursors under controlled reaction conditions. The reaction typically requires the use of specific catalysts and reagents to ensure the formation of the desired deoxy sugar structure.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Scientific Research Applications

    Cladinose has several scientific research applications across various fields:

    • Chemistry: Cladinose is used as a building block in the synthesis of complex molecules, including antibiotics and other bioactive compounds.

    • Biology: It serves as a substrate in enzymatic studies to understand glycosidase activity and carbohydrate metabolism.

    • Medicine: Cladinose derivatives are explored for their potential antibacterial properties and their role in enhancing the efficacy of existing antibiotics.

    • Industry: Cladinose is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds.

    Mechanism of Action

    The mechanism by which cladinose exerts its effects is primarily through its incorporation into macrolide antibiotics. The presence of cladinose in the macrolide ring structure enhances the binding affinity of the antibiotic to bacterial ribosomes, thereby inhibiting protein synthesis and exerting antibacterial activity. The molecular targets include bacterial ribosomal subunits, and the pathways involved are related to the inhibition of bacterial growth and replication.

    Comparison with Similar Compounds

    • Desosamine

    • Mycaminose

    • Lactose

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    Properties

    IUPAC Name

    4,5-dihydroxy-3-methoxy-3-methylhexanal
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H16O4/c1-6(10)7(11)8(2,12-3)4-5-9/h5-7,10-11H,4H2,1-3H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AJSDVNKVGFVAQU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C(C(C)(CC=O)OC)O)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H16O4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    176.21 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.